5-(1H-imidazol-4-yl)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-imidazol-4-yl)pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nitric Oxide Synthases Inhibition
5-(1H-imidazol-4-yl)pentanoic acid has been studied for its role in inhibiting nitric oxide synthases (NOS). A study by Ulhaq et al. (1998) focused on derivatives of 2-amino-5-azolylpentanoic acids, including 5-(1H-imidazol-4-yl)pentanoic acid, as inhibitors of various isoforms of nitric oxide synthase. Their research showed that this compound was the most potent member against rat iNOS, rat nNOS, and a human-derived cNOS, proposing a model for binding of inhibitors to the natural substrate binding site (Ulhaq et al., 1998).
Biotin Synthesis
The compound has been used in the synthesis of biotin, an essential vitamin. Zav'yalov et al. (2006) described the regioselective chlorination of ethyl 6-(5-methyl-4-imidazolin-2-on-4-yl)-6-oxohexanoate, leading to the synthesis of 5-(2-oxo-2,3-dihydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid, a key compound in biotin synthesis (Zav'yalov et al., 2006).
Histamine H3 Receptor Antagonism
In the context of histamine H3 receptor antagonism, Tozer et al. (2002) found that ω-(1H-Imidazol-4-yl)alkane-1-sulfonamides, including 5-(1H-imidazol-4-yl)pentane-1-sulfonic acid, were potent antagonists. This research highlights the significance of the compound in developing histamine H3 receptor antagonists (Tozer et al., 2002).
Imaging and Diagnostic Applications
Qiu et al. (2011) explored the use of derivatives of 5-(1H-imidazol-4-yl)pentanoic acid in bone imaging. They synthesized and evaluated novel 99mTc-labeled bisphosphonates, including 1-hydroxy-5-(2-methyl-1H-imidazol-1-yl)pentane-1,1-diyldiphosphonic acid, for potential use in bone scintigraphy. The study indicated that these compounds have selective skeletal uptake and potential for bone imaging (Qiu et al., 2011).
Chemosensors for Ion Detection
Emandi et al. (2018) reported the use of imidazole-based chemosensors, including derivatives of 5-(1H-imidazol-4-yl)pentanoic acid, for detecting cyanide and mercury ions. These compounds demonstrated the potential for sensing ions, showing fluorescence quenching upon binding with specific ions (Emandi et al., 2018).
Mechanism of Action
Target of Action
The primary targets of 5-(1H-imidazol-4-yl)pentanoic acid hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Mode of Action
The mode of action of This compound As research progresses, more information about how this compound interacts with its targets will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Its impact on bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of This compound As research progresses, more information about the effects of this compound will become available .
Properties
IUPAC Name |
5-(1H-imidazol-5-yl)pentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c11-8(12)4-2-1-3-7-5-9-6-10-7;/h5-6H,1-4H2,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYLCLZTXJJENW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCCC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.